

3-Oxopropanenitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxopropanenitrile

Cat. No.: B1221605

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CAS Number: 6162-76-1

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **3-Oxopropanenitrile**, also known as cyanoacetaldehyde. This versatile building block is instrumental in the synthesis of a wide array of heterocyclic compounds, offering significant potential in medicinal chemistry and materials science.

Chemical and Physical Properties

3-Oxopropanenitrile is a highly reactive, colorless liquid with a strong odor.^[1] Its bifunctional nature, containing both a ketone and a nitrile group, makes it a valuable intermediate in organic synthesis.^{[2][3]}

Property	Value	Reference(s)
CAS Number	6162-76-1	[2] [3]
Molecular Formula	C ₃ H ₃ NO	[3] [4]
Molecular Weight	69.06 g/mol	[2] [3]
Boiling Point	166.2 ± 23.0 °C at 760 mmHg	[5]
Density	1.0 ± 0.1 g/cm ³	[5]
Flash Point	54.3 ± 22.6 °C	[5]
InChI Key	ZMMOYIXZGHJMNI- UHFFFAOYSA-N	[3]
SMILES	N#CCC=O	[4]

Synthesis and Experimental Protocols

Several synthetic routes to **3-Oxopropanenitrile** and its derivatives have been established, each with distinct advantages. Key methodologies are detailed below.

Lithium-Mediated Cyanation

This method involves the deprotonation of acetonitrile with a strong base like n-butyllithium to form a highly nucleophilic lithiated nitrile species. This intermediate readily reacts with electrophilic carbonyl compounds, such as methyl esters, to yield **3-Oxopropanenitrile** derivatives.[\[2\]](#)

Experimental Protocol:

- To a solution of acetonitrile in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of n-butyllithium dropwise.
- Stir the resulting mixture at -78°C for 30 minutes to ensure complete formation of the lithiated nitrile.
- Add the desired methyl carboxylate ester dropwise to the reaction mixture.

- Allow the reaction to proceed at -78°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **3-Oxopropanenitrile** derivative.[\[2\]](#)

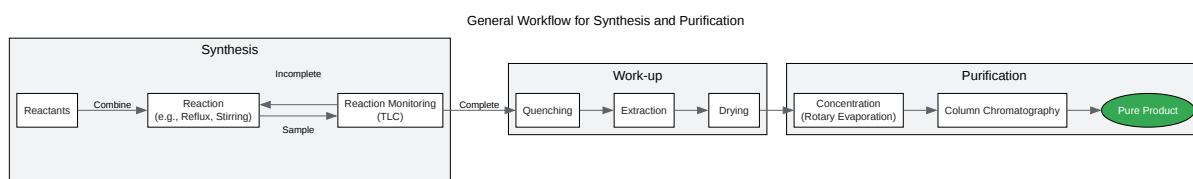
Electrophilic Cyanoacetylation of Heterocycles

This approach provides a direct route to introduce the cyanoacetyl group onto various heterocyclic and aromatic systems. A common strategy involves the *in situ* generation of a mixed anhydride from cyanoacetic acid and an anhydride like acetic or trifluoroacetic anhydride, which then acts as the electrophilic acylating agent.[\[3\]](#)

Experimental Protocol:

- To a solution of the heterocyclic substrate in a suitable solvent (e.g., dichloromethane), add cyanoacetic acid and an anhydride (e.g., trifluoroacetic anhydride).
- Optionally, a Lewis acid catalyst such as magnesium perchlorate hexahydrate can be added to enhance the reaction rate.[\[3\]](#)
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the heterocyclic **3-Oxopropanenitrile**.^[6]



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Caption: General workflow for the synthesis and purification of **3-Oxopropanenitrile** derivatives.

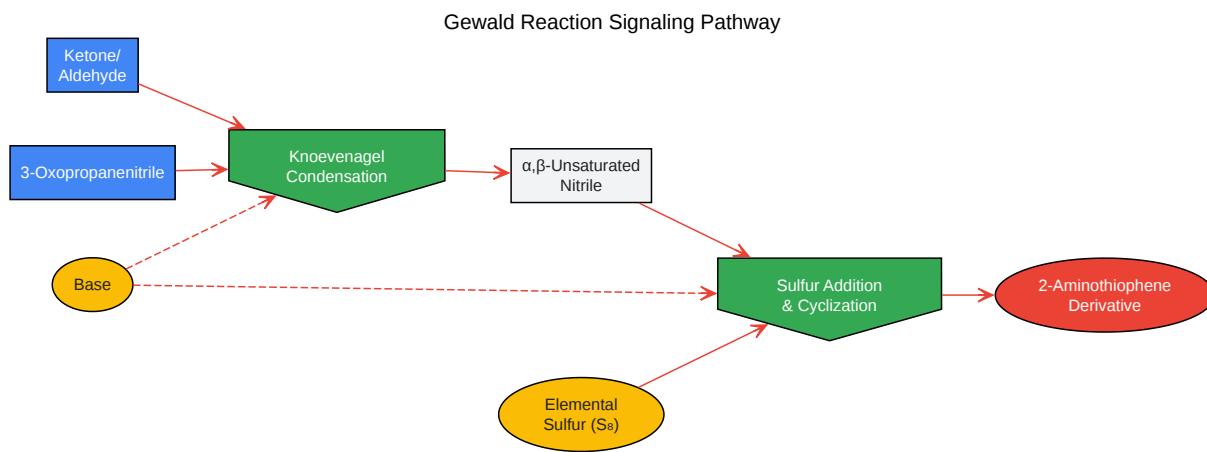
Chemical Reactivity and Applications

3-Oxopropanenitrile is a key precursor in the synthesis of a multitude of heterocyclic compounds due to its reactive carbonyl and nitrile functionalities.^{[2][3]}

The Gewald Reaction

A cornerstone of its application is the Gewald reaction, a multicomponent reaction that provides an efficient route to highly substituted 2-aminothiophenes.^{[3][7]} These thiophene derivatives are important scaffolds in medicinal chemistry. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as **3-Oxopropanenitrile**, in the presence of elemental sulfur and a base.^{[7][8]}

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β -unsaturated nitrile intermediate.^[8] The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the 2-aminothiophene ring.^[8]



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Caption: Simplified signaling pathway of the Gewald reaction for 2-aminothiophene synthesis.

Synthesis of Other Heterocycles

Beyond the Gewald reaction, **3-Oxopropanenitrile** and its derivatives are employed in the synthesis of a variety of other heterocyclic systems, including:

- Pyridines and Pyrimidines: Through condensation reactions with compounds like ureas and guanidines.
- Pyrans and Thiazoles: Via cyclization reactions involving different reagents and conditions.
[3]

- Thiadiazoles and Triazoles: Used as a building block for more complex fused heterocyclic systems.[2]

Biological Activity

Derivatives of **3-Oxopropanenitrile** have garnered significant interest in drug discovery due to their diverse biological activities. Research has indicated potential applications in the following areas:

- Antimicrobial Properties: Certain derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]
- Anticancer Activity: Some analogs have exhibited cytotoxic effects on cancer cell lines, suggesting potential as novel anticancer agents.[2]
- Enzyme Inhibition: Studies have shown that some compounds derived from **3-Oxopropanenitrile** can inhibit specific enzymes involved in various metabolic pathways.[2]

Spectroscopic Characterization

The structural elucidation of **3-Oxopropanenitrile** and its derivatives is routinely performed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: Key characteristic absorption bands include a strong nitrile (C≡N) stretch and a sharp carbonyl (C=O) stretch.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $^1\text{H-NMR}$: Provides information on the proton environment, including the characteristic signals for the methylene protons adjacent to the carbonyl and nitrile groups.[3]
 - $^{13}\text{C-NMR}$: Confirms the carbon skeleton, showing distinct resonances for the carbonyl carbon, the nitrile carbon, and the methylene carbon.

Safety and Handling

While a specific safety data sheet for **3-Oxopropanenitrile** is not readily available, data for related compounds suggest that it should be handled with care in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[9] Avoid inhalation, ingestion, and contact with skin and eyes.[1] Store in a cool, dry place away from incompatible materials.[4]

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- To cite this document: BenchChem. [3-Oxopropanenitrile: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221605#3-oxopropanenitrile-cas-number-lookup\]](https://www.benchchem.com/product/b1221605#3-oxopropanenitrile-cas-number-lookup)

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